2-(5-methyl-4-phenyl-1H-imidazol-2-yl)benzoic acid
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Overview
Description
2-(4-Methyl-5-phenyl-1H-imidazol-2-yl)benzoic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzoic acid moiety attached to an imidazole ring, which is further substituted with a methyl and a phenyl group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-5-phenyl-1H-imidazol-2-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methyl-5-phenyl-1H-imidazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may involve reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.
Scientific Research Applications
2-(4-Methyl-5-phenyl-1H-imidazol-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, including infections and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-5-phenyl-1H-imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may inhibit enzyme function by coordinating with the active site, leading to a decrease in the enzyme’s catalytic activity. Additionally, the benzoic acid moiety can interact with cellular membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
2-Phenylimidazole: Lacks the benzoic acid moiety but shares the imidazole core.
4-Methylimidazole: Similar structure but without the phenyl and benzoic acid groups.
Benzimidazole: Contains a fused benzene and imidazole ring but lacks the specific substitutions present in 2-(4-Methyl-5-phenyl-1H-imidazol-2-yl)benzoic acid.
Uniqueness: 2-(4-Methyl-5-phenyl-1H-imidazol-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzoic acid and imidazole moieties allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and research.
Properties
CAS No. |
824395-46-2 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(5-methyl-4-phenyl-1H-imidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C17H14N2O2/c1-11-15(12-7-3-2-4-8-12)19-16(18-11)13-9-5-6-10-14(13)17(20)21/h2-10H,1H3,(H,18,19)(H,20,21) |
InChI Key |
HAQYMOGJMNIWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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